5-Cyclopropylpyridine-2-sulfonyl chloride
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Overview
Description
5-Cyclopropylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO2S. It is a derivative of pyridine, featuring a cyclopropyl group at the 5-position and a sulfonyl chloride group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyridine-2-sulfonyl chloride typically involves the sulfonylation of 5-cyclopropylpyridine. One common method includes the reaction of 5-cyclopropylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
5-Cyclopropylpyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to modify biological molecules or synthesize new compounds .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinesulfonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered.
5-Methylpyridine-2-sulfonyl chloride: Features a methyl group instead of a cyclopropyl group, affecting its reactivity and steric properties.
Uniqueness
5-Cyclopropylpyridine-2-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C8H8ClNO2S |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
5-cyclopropylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
ICTMSUWQELBEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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